molecular formula C13H9Cl2N3S B2766787 1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 321385-65-3

1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine

Cat. No. B2766787
CAS RN: 321385-65-3
M. Wt: 310.2
InChI Key: CQYBJZCJLZTESV-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine, commonly known as DCTP, is a synthetic compound of the pyrazole family. It is a colorless, crystalline solid, with a melting point of approximately 150°C. DCTP has been widely studied in the past few decades due to its various applications in scientific research. It has been used in a variety of laboratory experiments, including as a substrate for enzyme assays, as a ligand for protein-protein interactions, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods to synthesize pyrazole derivatives, including "1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine", focusing on optimizing reaction conditions to improve yields and purity. For instance, a study by Sakya and Rast (2003) highlights the nucleophilic substitution reactions of chloro pyrazoles with amine nucleophiles under mild conditions, showcasing a methodology that could potentially be applied to synthesize derivatives of the mentioned compound with high yields S. Sakya, B. Rast, 2003. Similarly, the work by Shaabani et al. (2009) demonstrates the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot four-component reaction, which may offer insights into novel synthetic pathways for the target compound A. Shaabani et al., 2009.

Potential Applications

The structural and functional versatility of pyrazole derivatives, including "1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine", allows for their exploration in various scientific applications:

  • Material Science

    The electronic and structural properties of pyrazole derivatives make them suitable for application in material science, especially in the development of organic semiconductors and photovoltaic materials. Research by Zeng et al. (2020) on enhancing the performance of organic solar cells using pyrazole-based compounds underscores the potential of such derivatives in improving energy conversion efficiency in photovoltaic devices M. Zeng et al., 2020.

  • Pharmacological Research

    While the initial request excluded drug-related information, it's worth noting that pyrazole derivatives have been the focus of pharmacological research due to their diverse biological activities. This aspect, although not directly related to "1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine", highlights the broad potential of such compounds in contributing to the development of new therapeutic agents.

  • Catalysis

    The chemical structure of pyrazole derivatives suggests their utility as ligands in catalytic systems. Studies on palladium-catalyzed reactions, for instance, have explored the use of pyrazole-based ligands in enhancing reaction efficiencies and selectivities, indicating potential research avenues for the compound A. Togni et al., 1996.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-thiophen-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3S/c14-9-1-2-12(11(15)5-9)18-13(16)10(6-17-18)8-3-4-19-7-8/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBJZCJLZTESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=C(C=N2)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-4-(3-thienyl)-1H-pyrazol-5-amine

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